2-Amino-5-ethoxybenzoic acid
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Overview
Description
2-Amino-5-ethoxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-ethoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: 2-Nitro-5-ethoxybenzoic acid.
Reduction: 2-Amino-5-ethoxybenzyl alcohol.
Substitution: 2-Amino-5-(substituted)benzoic acid derivatives.
Scientific Research Applications
2-Amino-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ethoxy group may affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of an ethoxy group.
2-Amino-5-methylbenzoic acid: Features a methyl group in place of the ethoxy group.
Uniqueness: 2-Amino-5-ethoxybenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
2-amino-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUASQGQPRDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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